

Application Notes: VPC-18005 Treatment in PNT1B-ERG Cells

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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B611713

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Introduction

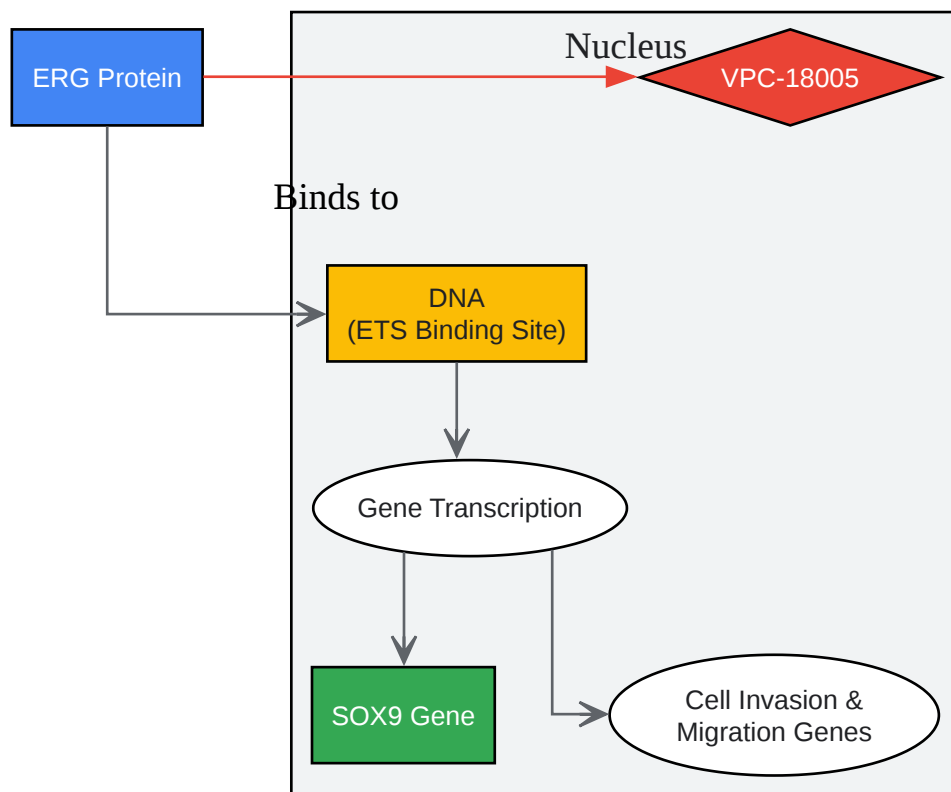
These application notes provide a detailed protocol for the treatment of PNT1B-ERG cells with **VPC-18005**, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor. Genomic fusions involving ERG are common in prostate cancer, leading to the aberrant expression of this transcription factor, which drives disease progression.[1][2] **VPC-18005** directly binds to the DNA-binding ETS domain of ERG, preventing it from regulating its target genes.[1][3][4] This leads to a reduction in the migratory and invasive potential of ERG-expressing prostate cancer cells, without impacting cell viability.[3] These protocols are intended for researchers, scientists, and drug development professionals working on novel prostate cancer therapies.

Mechanism of Action

VPC-18005 functions as a direct antagonist of the ERG transcription factor. It was identified through in-silico screening and designed to sterically hinder the binding of the ERG-ETS domain to DNA.[1] This disruption of the ERG-DNA interaction inhibits the transcriptional activation of ERG target genes, such as SOX9, which are involved in promoting an invasive phenotype in prostate cancer.[3] The inhibitory action of **VPC-18005** is specific to ERG-expressing cells and does not exhibit cytotoxic effects at concentrations effective for inhibiting ERG activity.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **VPC-18005** in PNT1B-ERG cells.



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VPC-18005 Mechanism of Action.

Data Presentation

The following tables summarize the quantitative data from studies involving **VPC-18005** treatment in PNT1B-ERG cells.

Table 1: In Vitro Efficacy of **VPC-18005**

| Assay | Cell Line | Metric | VPC-18005 Concentration | Result | Reference |
|-----------------------|----------------------|--------|-------------------------|------------------------------------|---|
| ERG Reporter Activity | PNT1B-ERG | IC50 | 3 μ M | Inhibition of pETS-luc reporter | [4] [5] |
| ERG Reporter Activity | VCaP | IC50 | 6 μ M | Inhibition of pETS-luc reporter | [4] [5] |
| Cell Migration | PNT1B-ERG | - | 5 μ M | Significant reduction in migration | [3] [4] |
| Cell Invasion | PNT1B-ERG | - | 5 μ M | Significant reduction in invasion | [3] |
| Cell Viability | PNT1B-ERG, VCaP, PC3 | - | 0.2–25 μ M | No decrease in cell viability | [3] |

Table 2: Spheroid Invasion Assay with **VPC-18005**

| Cell Line | Treatment | Duration | Outcome | p-value | Reference |
|-----------|----------------------|----------|---|----------|---------------------|
| PNT1B-ERG | VPC-18005 | 6 days | Significant reduction in invasion rate (days 2-6) | p = 0.02 | [3] |
| PNT1B-ERG | Vehicle (0.01% DMSO) | 6 days | Baseline invasion | - | [3] |

Experimental Protocols

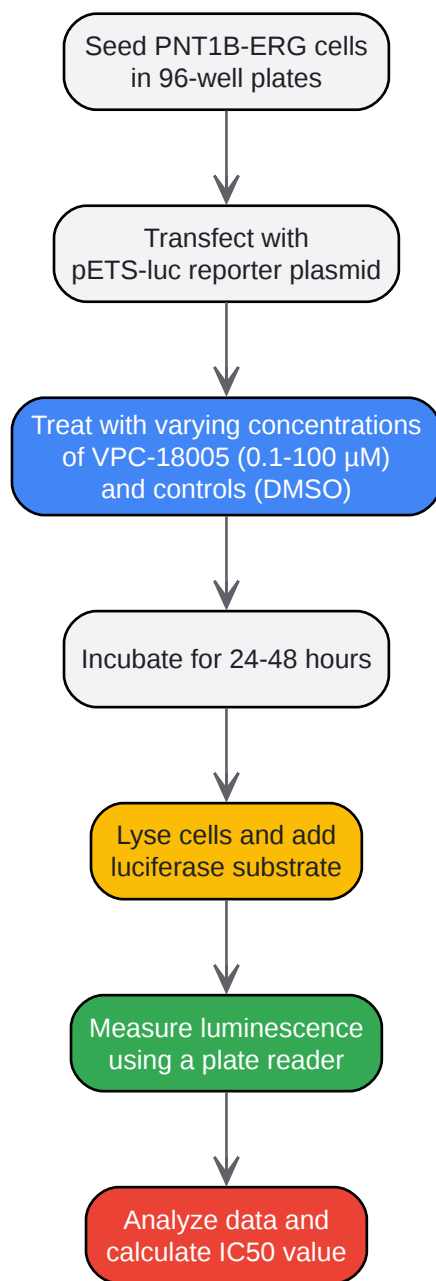
The following are detailed protocols for key experiments to assess the efficacy of **VPC-18005** in PNT1B-ERG cells.

Protocol 1: Cell Culture

- Cell Line: PNT1B-ERG (a prostate epithelial cell line immortalized with SV40 large T antigen and stably overexpressing ERG).
- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic if applicable (e.g., G418 for ERG-expressing vector).
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: ERG Transcriptional Activity (Luciferase Reporter Assay)

This assay measures the ability of **VPC-18005** to inhibit ERG-mediated gene transcription.



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Luciferase Reporter Assay Workflow.

- Cell Seeding: Seed PNT1B-ERG cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect cells with a pETS-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

- Treatment: After 24 hours, replace the media with fresh media containing **VPC-18005** at various concentrations (e.g., a serial dilution from 0.1 to 100 μ M). Include a vehicle control (0.01% DMSO).[\[5\]](#)
- Incubation: Incubate the cells for an additional 24-48 hours.
- Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
- Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized activity against the log of the **VPC-18005** concentration to determine the IC50 value.

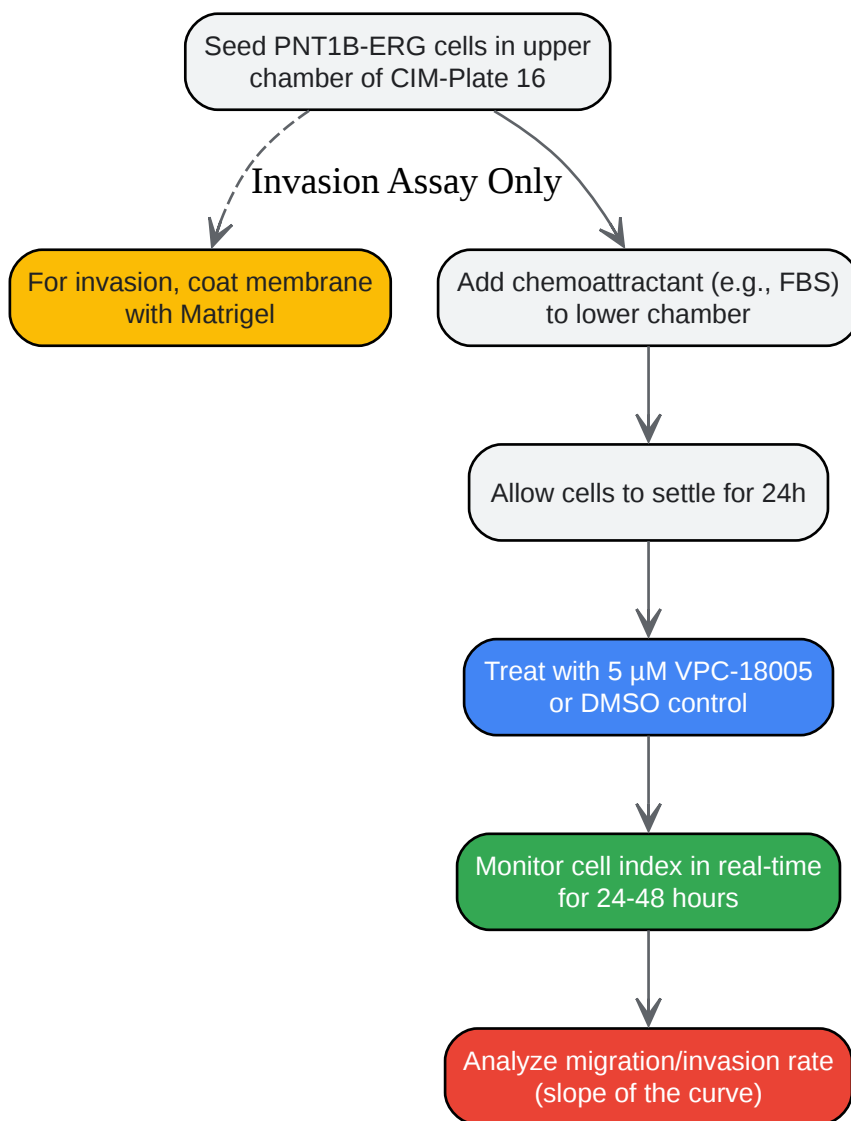
Protocol 3: Cell Viability (MTS Assay)

This assay is used to confirm that **VPC-18005** does not have a cytotoxic effect at the concentrations used to inhibit ERG.

- Cell Seeding: Seed PNT1B-ERG cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
- Treatment: After 24 hours, treat the cells with **VPC-18005** at concentrations ranging from 0.2 to 25 μ M, alongside a vehicle control.[\[3\]](#)
- Incubation: Incubate the cells for 72 hours.[\[3\]](#)
- MTS Reagent: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Protocol 4: Cell Migration and Invasion (Real-Time Cell Analysis)

This protocol utilizes an impedance-based system (e.g., xCELLigence) to monitor cell migration and invasion in real-time.



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Migration/Invasion Assay Workflow.

- Plate Preparation: For invasion assays, coat the upper chamber of a CIM-Plate 16 with a thin layer of Matrigel. For migration assays, no coating is needed.
- Cell Seeding: Seed PNT1B-ERG cells in the upper chamber in serum-free media.

- Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Equilibration: Allow the cells to adhere and equilibrate for 24 hours.[3][6]
- Treatment: Add **VPC-18005** (5 μ M) or vehicle control (0.01% DMSO) to the upper chamber. [3][6]
- Monitoring: Place the plate in the xCELLigence instrument and monitor the cell index, which is a measure of the number of cells that have migrated through the porous membrane, over 24-48 hours.[6]
- Analysis: The rate of migration or invasion is determined by the slope of the normalized cell index curve over time.[5]

Protocol 5: 3D Spheroid Invasion Assay

This assay assesses the effect of **VPC-18005** on the invasion of cells from a 3D spheroid into a surrounding matrix.

- Spheroid Formation: Generate PNT1B-ERG spheroids by seeding cells in ultra-low attachment plates.
- Pre-treatment: Pre-treat the formed spheroids for 24 hours with **VPC-18005** or vehicle control.[3]
- Embedding: Embed the pre-treated spheroids into a collagen or Matrigel matrix in the presence of the respective treatments.
- Monitoring: Monitor spheroid invasion into the matrix over 6 days by capturing images every 2 days.[3]
- Analysis: Quantify the area of invasion over time. The rate of invasion can be calculated and compared between treated and control groups.[3]

Storage and Handling of **VPC-18005**

VPC-18005 should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] For experiments, dilute the stock solution to the desired final concentration in cell culture media. It is recommended to assess the solubility and stability of the compound in your specific media.[5]

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